1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane
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Overview
Description
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane is a heterocyclic compound with a molecular formula of C10H13F3N4 and a molecular weight of 246.24 g/mol This compound features a pyrimidine ring substituted with a trifluoromethyl group at the 4-position and a diazepane ring at the 2-position
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)pyrimidine-2-amine.
Cyclization Reaction: The amine undergoes a cyclization reaction with a suitable diazepane precursor under controlled conditions.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to 100°C.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -20°C to 80°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane has several scientific research applications :
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound is investigated for its potential use in industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane can be compared with other similar compounds, such as :
4-(Trifluoromethyl)pyrimidine-2-thiol: This compound features a thiol group instead of a diazepane ring and exhibits different chemical reactivity and biological activity.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyridine ring instead of a diazepane ring and are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)8-2-4-15-9(16-8)17-6-1-3-14-5-7-17/h2,4,14H,1,3,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAZHAVSZFQOOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381918 |
Source
|
Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238403-48-0 |
Source
|
Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 238403-48-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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